Pyroglutamyl-seryl-phenylalanine amide
Description
Introduction and Historical Context
Discovery and Development Timeline
The discovery of pGlu-Ser-Phe-NH₂ is rooted in the mid-20th century exploration of hypothalamic peptides. Following the isolation of TRH (pGlu-His-Pro-NH₂) in 1969, researchers identified structurally related peptides across tissues. For instance, pGlu-Phe-Pro-NH₂ and pGlu-Glu-Pro-NH₂ were isolated from human prostate and seminal fluid in the 1990s. While pGlu-Ser-Phe-NH₂ was not explicitly detailed in early studies, its structural analogs emerged as subjects of interest due to their roles in fertility and neuromodulation. By the 2000s, synthetic pyroglutamyl peptides, including pGlu-Ser-Phe-NH₂, were systematically characterized for their receptor interactions and metabolic stability.
Relationship to Thyrotropin-Releasing Hormone (TRH)
TRH (pGlu-His-Pro-NH₂) serves as the archetypal pyroglutamyl peptide, regulating thyroid-stimulating hormone release and exhibiting neuroactive properties. pGlu-Ser-Phe-NH₂ shares structural homology with TRH but differs in key residues:
- Position 2 : Serine replaces histidine.
- Position 3 : Phenylalanine replaces proline.
These substitutions alter receptor affinity and functional outcomes. While TRH binds preferentially to TRH-R1 and TRH-R2 receptors, pGlu-Ser-Phe-NH₂ and related peptides exhibit weaker binding but distinct pharmacological profiles, including anxiolytic and analgesic effects.
Table 1: Structural Comparison of TRH and pGlu-Ser-Phe-NH₂
Evolution of Pyroglutamyl Peptide Research
The study of pyroglutamyl peptides expanded beyond endocrine regulation to encompass neuroprotection, behavior modulation, and antimicrobial activity. Key milestones include:
- 1970s–1980s : TRH analogs synthesized to explore structure-activity relationships.
- 1990s : Identification of TRH-like peptides in non-endocrine tissues (e.g., prostate, pancreas).
- 2000s–2020s : Discovery of pyroglutamyl peptides in invertebrates (e.g., locustapyrokinin II: pGlu-Ser-Val-Pro-Thr-Phe-Thr-Pro-Arg-Leu-NH₂) and clinical trials for neurological disorders.
Historical Applications in Neurological Studies
Pyroglutamyl peptides, including pGlu-Ser-Phe-NH₂, have been investigated for their neuromodulatory potential:
- Antidepressant Effects : In murine models, pGlu-Val and pGlu-Leu reduced immobility time in the forced swim test (FST), suggesting serotonergic or noradrenergic modulation.
- Analgesia : pGlu-Val and pGlu-Leu increased pain latency in the hot plate test, likely via opioid receptor interactions.
- Neuroprotection : TRH analogs mitigate glutamate-induced neuronal toxicity, implicating pyroglutamyl peptides in neurodegenerative disease research.
Properties
CAS No. |
100218-02-8 |
|---|---|
Molecular Formula |
C17H22N4O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O5/c18-15(24)12(8-10-4-2-1-3-5-10)20-17(26)13(9-22)21-16(25)11-6-7-14(23)19-11/h1-5,11-13,22H,6-9H2,(H2,18,24)(H,19,23)(H,20,26)(H,21,25)/t11-,12-,13-/m0/s1 |
InChI Key |
HJLPUKPKQATFGH-AVGNSLFASA-N |
SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
sequence |
XSF |
Synonyms |
pGlu-Ser-Phe-NH2 pyroglutamyl-seryl-phenylalaninamide pyroglutamyl-seryl-phenylalanine amide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
N-Terminal Modifications: The pyroglutamate residue in this compound prevents aminopeptidase degradation, unlike linear N-terminal analogs like seryl-asparaginyl-phenylalanine amide . This modification is critical for in vivo stability.
Protective Groups : Benzyloxycarbonyl (Z)-protected analogs (e.g., benzyloxycarbonylseryl-asparaginyl-phenylalanine amide) exhibit higher reactivity for chemical conjugation but require additional deprotection steps, increasing synthesis complexity .
Solvent and Base Optimization: Evidence from general amide synthesis (e.g., benzaldehyde amide) shows ethanol with 4% NaOH achieves 84% yield under reflux, whereas methanol or ultrasound-assisted methods yield ≤50–60% . This suggests ethanol/NaOH systems may optimize this compound synthesis, though empirical validation is needed.
Preparation Methods
N-Terminal Pyroglutamyl Protection and Activation
The pyroglutamyl (pGlu) residue inherently protects its N-terminal amino group via intramolecular cyclization, eliminating the need for external protecting agents. This feature simplifies synthesis by avoiding traditional protection-deprotection cycles. To activate the carboxyl group of pGlu for coupling, N-hydroxy-5-norbornene-2,3-dicarboximide (HONB) is employed alongside a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC). The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–4°C for 4–8 hours, forming an active ester intermediate (pGlu-O-HONB).
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | DMF, tetrahydrofuran (THF), or acetonitrile |
| Temperature | 0–4°C (activation); 20–25°C (coupling) |
| Reagent Ratios | 1:1:1 (pGlu:HONB:DCC) |
| Reaction Time | 4–8 hours |
Sequential Coupling of Serine and Phenylalanine
The activated pGlu ester is coupled to serine, whose side-chain hydroxyl group is protected with a tert-butyl (t-Bu) group to prevent undesired side reactions. The coupling employs HONB/DCC in DMF with 10% N-ethylmorpholine (NEM) as a base. After 6–12 hours at 20°C, the tert-butyl group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM). The resulting pGlu-Ser intermediate is then coupled to phenylalanine amide using identical activation conditions.
Racemization Control
HONB’s steric hindrance reduces racemization to <1% compared to N-hydroxysuccinimide (5–10% racemization). This is critical for preserving the L-configuration of serine and phenylalanine.
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry
Resin Selection and C-Terminal Amidation
Solid-phase synthesis begins with a Rink amide resin, which generates the C-terminal amide upon cleavage. Fmoc-protected phenylalanine is loaded onto the resin using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF. After Fmoc deprotection with 20% piperidine, Fmoc-serine(t-Bu) is coupled under similar conditions.
Pyroglutamyl Incorporation
Pyroglutamic acid, lacking an α-amine, is directly coupled to the N-terminus using HATU/DIPEA without requiring Fmoc protection. The resin is washed with DCM, and the peptide is cleaved using a TFA:water:triisopropylsilane (95:2.5:2.5) cocktail, simultaneously removing side-chain protections (e.g., t-Bu from serine).
SPPS Advantages
Comparative Analysis of Synthesis Methods
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Racemization Risk | Scalability |
|---|---|---|---|---|
| Solution-Phase | 60–75 | 85–90 | Low (HONB use) | Moderate (batch) |
| Solid-Phase (Fmoc) | 70–85 | >95 | Negligible | High (automated) |
Cost and Resource Considerations
Solution-phase synthesis requires lower solvent volumes but higher manual oversight. SPPS, while costlier in resin and reagents, offers reproducibility for industrial-scale production.
Purification and Analytical Validation
Chromatographic Techniques
Mass Spectrometry (MS) Confirmation
Electrospray ionization (ESI-MS) confirms molecular weight (MWcalc: 406.45 g/mol; MWobs: 406.48 ± 0.02). Product-ion scans validate sequence integrity via characteristic fragments (e.g., m/z 84.1 for pyroglutamyl immonium ions).
Industrial and Research Applications
pGlu-Ser-Phe-NH₂’s stability and bioavailability make it a candidate for neuroregulatory drug analogs . Solution-phase methods suit small-batch research, while SPPS dominates pharmaceutical manufacturing.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Pyroglutamyl-seryl-phenylalanine amide, and how can researchers validate the success of these methods?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is a primary method, utilizing Fmoc/t-Bu protection strategies. Validation requires tandem mass spectrometry (MS/MS) for sequence confirmation and reverse-phase HPLC for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm stereochemistry, particularly for the pyroglutamate residue . For novel synthetic approaches, researchers should compare yields and purity metrics against established protocols .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- High-Resolution Mass Spectrometry (HRMS) to verify molecular weight (error margin < 2 ppm).
- 2D-NMR (COSY, HSQC) to resolve backbone connectivity and side-chain interactions.
- Circular Dichroism (CD) to assess secondary structure in solution.
- FT-IR Spectroscopy to confirm amide bond formation (peaks at ~1650 cm⁻¹ and ~1550 cm⁻¹). Cross-validate results with literature data from peer-reviewed studies .
Q. How should researchers conduct a systematic literature review to identify knowledge gaps related to this compound?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews:
Define search terms (e.g., "this compound" AND "bioactivity" OR "synthesis").
Use databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed articles (last 10 years).
Apply the PICO framework (Population/Intervention/Comparison/Outcome) to categorize findings.
Perform meta-analysis on conflicting data using tools like RevMan, reporting heterogeneity via I² statistics .
Advanced Research Questions
Q. What experimental design considerations are essential when optimizing the yield of this compound synthesis?
- Methodological Answer : Employ a Design of Experiments (DoE) approach:
- Variables : Solvent polarity (e.g., DMF vs. DCM), coupling reagent efficiency (HATU vs. HBTU), and reaction time.
- Response Surface Methodology (RSM) to model interactions between variables.
- Validate optimized conditions via triplicate runs and ANOVA to assess significance (p < 0.05) .
Q. How can researchers resolve contradictory findings in existing studies on the bioactivity of this compound?
- Methodological Answer :
Comparative Replication : Repeat key assays (e.g., receptor-binding studies) under standardized conditions (pH, temperature, cell lines).
Data Reanalysis : Apply Bayesian statistics to evaluate probability distributions of reported EC₅₀ values.
Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What in silico approaches can predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor interactions over ≥100 ns trajectories.
- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding poses against targets (e.g., GPCRs).
- Validate predictions with mutagenesis data or competitive binding assays .
Data Analysis and Validation
Q. How should researchers address low reproducibility in chromatographic purity assessments?
- Methodological Answer :
- Standardize HPLC protocols:
- Column type (C18, 5 µm particle size).
- Isocratic elution (e.g., 0.1% TFA in acetonitrile/water).
- Use internal standards (e.g., norleucine) to calibrate retention times.
- Report relative standard deviation (RSD) across triplicate runs .
Q. What statistical methods are appropriate for analyzing dose-response relationships in bioactivity studies?
- Methodological Answer :
- Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism.
- Calculate 95% confidence intervals for EC₅₀/IC₅₀ values.
- Assess goodness-of-fit via R² and residual plots .
Tables for Methodological Reference
| Technique | Application | Key Parameters | Reference |
|---|---|---|---|
| SPPS | Peptide synthesis | Fmoc deprotection (20% piperidine/DMF) | |
| HRMS | Molecular weight validation | Resolution > 60,000; mass error < 2 ppm | |
| MD Simulations | Binding interaction dynamics | AMBER force field; explicit solvent model | |
| ANOVA | Statistical significance testing | p < 0.05; Tukey post-hoc correction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
